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1-(5-Methylthiophen-2-yl)propane-1,2-dione

Cat. No.: B14617029
CAS No.: 59020-83-6
M. Wt: 168.21 g/mol
InChI Key: ROFWILIJSDLLHF-UHFFFAOYSA-N
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Description

Overview of Thiophene-Containing Organic Molecules in Chemical Science

Thiophene (B33073) is an aromatic heterocyclic compound featuring a planar five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.org With the chemical formula C₄H₄S, it is a foundational structure in a vast class of organic molecules that are of paramount importance in both medicinal and materials science. derpharmachemica.com Thiophene and its derivatives are prevalent in nature and are integral building blocks for creating novel drugs and agrochemicals. derpharmachemica.com

In pharmaceutical development, the thiophene ring is often employed as a bioisostere of a benzene (B151609) ring. This substitution can maintain or enhance biological activity while favorably modifying properties like metabolism and solubility. derpharmachemica.com Consequently, the thiophene nucleus is found in numerous clinically used drugs. Beyond medicine, thiophene chemistry is crucial in materials science, particularly in the field of organic electronics. Polymers derived from thiophene, known as polythiophenes, can become electrically conductive upon partial oxidation, leading to applications in light-emitting diodes (LEDs), photovoltaic devices, and sensors. nih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, particularly at the C2 and C5 positions, makes it a versatile scaffold for synthetic chemists. pharmaguideline.com

Significance of Alpha-Diketones in Synthetic and Mechanistic Organic Chemistry

Alpha-diketones (or α-diketones), also known as 1,2-diketones, are organic compounds characterized by the presence of two carbonyl (C=O) groups on adjacent carbon atoms. This structural feature imparts unique reactivity, making them highly valuable intermediates in organic synthesis. The proximity of the two electron-withdrawing carbonyl groups makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

This reactivity allows α-diketones to be converted into a wide variety of other functional groups and heterocyclic systems. For instance, they are key precursors in the synthesis of quinoxalines (via condensation with 1,2-diamines), pyrazines, and imidazoles. A classic transformation of α-diketones is the benzilic acid rearrangement, where treatment with a strong base converts the diketone into an α-hydroxy carboxylic acid. Furthermore, α-diketones are used in photochemistry and as photoinitiators in polymerization processes. Their synthesis often involves the oxidation of corresponding alkynes, α-hydroxy ketones, or the direct oxidation of methylene (B1212753) groups adjacent to a carbonyl. nih.gov A well-studied example is 1-phenylpropane-1,2-dione, which serves as a model for understanding the chemical behavior of α-diketones. nih.govsigmaaldrich.com

Research Context of 1-(5-Methylthiophen-2-yl)propane-1,2-dione within Contemporary Heterocyclic Chemistry

Specific academic research and detailed experimental data for this compound are not extensively reported in the publicly available scientific literature. thegoodscentscompany.com However, its chemical structure, combining a substituted thiophene ring with an α-diketone functional group, places it firmly within the context of modern heterocyclic chemistry and drug discovery. Thiophene-based diketones are recognized as important synthons for building more complex, fused heterocyclic systems that often exhibit significant biological activity. nih.govnih.gov

The research interest in a molecule like this compound stems from its potential as a versatile building block. The α-diketone moiety can serve as a handle for constructing larger molecules through condensation reactions, while the 5-methylthiophene ring influences the electronic properties and biological profile of any resulting derivative.

Plausible Synthetic Routes: While a specific, documented synthesis is not readily available, established methods in organic chemistry allow for a predictive outline of its preparation.

Friedel-Crafts Acylation: A common approach for acylating thiophenes is the Friedel-Crafts reaction. tsijournals.com The synthesis could potentially be achieved by the acylation of 2-methylthiophene (B1210033) with an appropriate acylating agent, such as pyruvoyl chloride or a related derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govcore.ac.uk Electrophilic substitution on 2-methylthiophene typically occurs at the 5-position, so direct acylation to form the desired 2-acyl product would require specific reaction conditions or a different strategy.

Oxidation of a Precursor Ketone: An alternative and highly plausible route would involve the synthesis and subsequent oxidation of the corresponding monoketone, 1-(5-methylthiophen-2-yl)propan-1-one (B1296895). This precursor could be synthesized via Friedel-Crafts acylation of 2-methylthiophene with propanoyl chloride. The resulting ketone could then be oxidized to the α-diketone using common oxidizing agents such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄).

Physicochemical Properties: No experimental physical data for this compound has been found in the searched literature. The table below provides calculated values and properties of a structurally analogous compound, 1-phenylpropane-1,2-dione, for context. The properties of the target compound are expected to be similar but influenced by the replacement of the phenyl group with the 5-methylthiophene moiety.

PropertyValue / Information
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not experimentally determined. For comparison, 1-phenylpropane-1,2-dione boils at 103-105 °C at 14 mmHg. sigmaaldrich.com
Density Not experimentally determined. For comparison, 1-phenylpropane-1,2-dione has a density of 1.101 g/mL at 25 °C. sigmaaldrich.com
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to present a focused and scientifically rigorous examination of the chemical compound this compound. The scope is intentionally constrained to its chemical nature, avoiding topics outside of this domain. The article is structured to first establish a foundational understanding by discussing the broader chemical classes to which the compound belongs: thiophene-containing molecules and α-diketones. It then narrows its focus to the specific title compound, outlining its position within heterocyclic chemistry, proposing logical synthetic pathways, and presenting its known and predicted properties in a clear, tabular format. This structured approach aims to provide a comprehensive chemical profile based on available data and established chemical principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B14617029 1-(5-Methylthiophen-2-yl)propane-1,2-dione CAS No. 59020-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59020-83-6

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)propane-1,2-dione

InChI

InChI=1S/C8H8O2S/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3

InChI Key

ROFWILIJSDLLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C(=O)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Methylthiophen 2 Yl Propane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 1-(5-Methylthiophen-2-yl)propane-1,2-dione can be achieved.

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their connectivity within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the thiophene (B33073) ring protons and the methyl groups.

The 5-methylthiophen-2-yl moiety gives rise to two characteristic doublets for the aromatic protons on the thiophene ring. Based on data for similar compounds like 2-acetyl-5-methylthiophene, the proton at the C3 position (H3) is expected to resonate at a lower field than the proton at the C4 position (H4) due to the deshielding effect of the adjacent sulfur atom and the carbonyl group. These two protons will exhibit a small coupling constant (³JHH), typically in the range of 3.5-5.0 Hz, which is characteristic of cis-coupling in a five-membered aromatic ring. The methyl group attached to the thiophene ring (C5-CH₃) will appear as a singlet, typically in the upfield region of the spectrum. The methyl group of the propane-1,2-dione moiety (C3'-CH₃) is also expected to be a singlet, with its chemical shift influenced by the adjacent carbonyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene H3~7.0-7.2d~3.5-5.0
Thiophene H4~7.6-7.8d~3.5-5.0
Thiophene-CH₃~2.5s-
Propane-CH₃~2.4s-

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to display distinct signals for each of the carbon atoms.

The two carbonyl carbons of the propane-1,2-dione moiety are expected to be the most downfield signals in the spectrum, typically appearing in the range of 190-200 ppm. The carbon atoms of the thiophene ring will have chemical shifts characteristic of a substituted aromatic system. The C2 and C5 carbons, being attached to the carbonyl group and the methyl group respectively, will be significantly shifted. The C3 and C4 carbons will also have distinct chemical shifts. The methyl carbons will appear in the upfield region of the spectrum.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ketone)~198-202
C=O (adjacent to ring)~190-195
Thiophene C2~140-145
Thiophene C5~145-150
Thiophene C3~128-132
Thiophene C4~134-138
Thiophene-CH₃~15-20
Propane-CH₃~25-30

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of the thiophene ring protons (H3 and H4) would be expected, confirming their adjacent relationship. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would be used to definitively assign the carbon signals for the protonated carbons. For instance, the signal for the thiophene H3 proton would show a correlation to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbons and the substituted carbons of the thiophene ring. For example, the protons of the propane-CH₃ group would show a correlation to the adjacent carbonyl carbon (C2') and the other carbonyl carbon (C1'). The thiophene ring protons would show correlations to the adjacent carbonyl carbon, further confirming the attachment of the propane-1,2-dione moiety to the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the presence of carbonyl groups. In this compound, the two adjacent carbonyl groups will give rise to characteristic stretching vibrations. Due to the coupling between the two C=O oscillators, two distinct stretching bands are expected. These bands are typically observed in the region of 1650-1750 cm⁻¹. The exact positions will depend on the conformation of the dicarbonyl unit.

Other characteristic IR bands for this molecule would include C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching vibrations of the thiophene ring (around 1400-1600 cm⁻¹), and C-S stretching vibrations of the thiophene ring. iosrjournals.orgnii.ac.jp

Vibrational ModePredicted IR Frequency (cm⁻¹)
C-H stretch (thiophene)~3100
C-H stretch (methyl)~2950-2850
C=O stretch (asymmetric)~1720-1740
C=O stretch (symmetric)~1680-1700
C=C stretch (thiophene)~1400-1600

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Key features in the Raman spectrum would include the symmetric stretching vibration of the dicarbonyl group. The C=C and C-S stretching modes of the thiophene ring are also typically strong in the Raman spectrum. jchps.com The C-H stretching vibrations of the methyl groups would also be observable. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₈O₂S, corresponding to a molecular weight of approximately 168.21 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 168.

The fragmentation of the molecular ion is largely dictated by the presence of the α-dicarbonyl and the 5-methylthiophene moieties. The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.comyoutube.com This process typically results in the formation of a stable acylium cation. jove.com For this compound, several key fragmentation pathways are anticipated:

α-Cleavage adjacent to the thiophene ring: This involves the cleavage of the C-C bond between the two carbonyl groups. This pathway would lead to the formation of the 5-methyl-2-thenoyl acylium ion.

α-Cleavage of the terminal methyl group: Loss of a methyl radical (•CH₃) from the propanoyl end of the dione (B5365651) chain.

Formation of the 5-methylthiophene cation: Cleavage of the bond between the thiophene ring and the dione side chain.

These predicted fragmentation pathways allow for the structural confirmation of the molecule. The resulting mass spectrum would exhibit a characteristic pattern of peaks corresponding to the masses of these stable fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion StructurePredicted m/zFragmentation Pathway
[C₈H₈O₂S]⁺˙ (Molecular Ion)168Ionization of the parent molecule
[C₇H₅OS]⁺137Loss of acetyl radical (•COCH₃)
[C₆H₅S]⁺109Loss of propanedione radical
[CH₃CO]⁺43Formation of acetyl cation

X-ray Crystallography and Solid-State Structural Determination of Analogous Systems

While the specific crystal structure of this compound is not detailed in the available literature, extensive X-ray crystallographic studies on analogous 2-acylthiophene and other thiophene derivatives provide significant insight into its likely solid-state conformation. rsc.orgmdpi.comresearchgate.net

Studies on various thiophene derivatives reveal that the five-membered thiophene ring is typically planar. researchgate.netnih.gov For instance, the crystal structures of 2,5-dihydrothiophene (B159602) 1,1-dioxide and 2,3-dihydrothiophene (B74016) 1,1-dioxide both show perfectly planar rings. researchgate.net However, the orientation of substituents can be influenced by intramolecular and intermolecular forces. In 2-amino-3-aroyl thiophenes, an intramolecular N–H···O hydrogen bond leads to the formation of a six-membered ring that is nearly coplanar with the thiophene ring. mdpi.com

The conformation of the dione side chain relative to the thiophene ring is a key structural feature. In related 2-aroyl derivatives of thiophene, the rings are often twisted with respect to the carbonyl plane. rsc.org The degree of this twist can be influenced by steric and electronic effects of the substituents. Intermolecular interactions, such as hydrogen bonds and π-stacking, are also expected to play a crucial role in the crystal packing of this compound.

Table 2: Crystallographic Data for Analogous Thiophene Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneMonoclinicP2₁/cIntramolecular N–H···O=C hydrogen bond influences conformation. mdpi.comresearchgate.net
2,5-dihydrothiophene 1,1-dioxideOrthorhombicPnmaPerfectly planar thiophene ring. researchgate.net
2-(p-anisoyl)thiopheneOrthorhombicPbcaRings are twisted with respect to the carbonyl plane. rsc.org
(E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide--Benzothiophene ring system is essentially planar. nih.gov

Advanced Spectroscopic Probes for Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the thiophene ring and the adjacent carbonyl group, can be investigated using advanced spectroscopic techniques in solution. These methods provide insight into the equilibrium between different rotational isomers (conformers), such as the s-cis and s-trans forms.

Theoretical studies, including ab-initio molecular orbital calculations, on related molecules like 2-formylthiophene have shown that electrostatic interactions are primarily responsible for the relative stability of different conformers. rsc.org For 2-acylthiophenes, the conformation where the carbonyl oxygen is oriented toward the thiophene's sulfur atom (S,O-cis) is often found to be the more stable arrangement. rsc.org

Experimental techniques such as infrared (IR) spectroscopy can probe conformational equilibria by analyzing the carbonyl stretching (νC=O) band. Different conformers exhibit distinct carbonyl frequencies, and their relative intensities can be used to determine the equilibrium population. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of lanthanide-induced shifts (LIS), is another powerful tool. By observing the changes in chemical shifts of ¹H and ¹³C nuclei upon addition of a lanthanide shift reagent, the preferred conformation in solution can be determined. rsc.org These experimental approaches, when combined with computational modeling, provide a comprehensive understanding of the conformational landscape of this compound in different environments.

Reactivity and Chemical Transformations of 1 5 Methylthiophen 2 Yl Propane 1,2 Dione

Condensation Reactions Involving the Alpha-Dione Functionality

The adjacent carbonyl groups in the alpha-dione functionality of 1-(5-methylthiophen-2-yl)propane-1,2-dione are prime sites for condensation reactions with a variety of nucleophiles. These reactions are fundamental in the construction of complex molecular architectures, particularly heterocyclic systems.

Cyclocondensation Reactions Leading to Heterocyclic Frameworks (e.g., Quinoxalines, Imidazoles)

One of the most significant applications of alpha-diones in synthetic chemistry is their reaction with 1,2-diamines to form nitrogen-containing heterocycles. The reaction of this compound with ortho-phenylenediamines is a direct and efficient method for the synthesis of quinoxaline (B1680401) derivatives. This acid-catalyzed condensation-cyclization reaction proceeds through the initial formation of a diimine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

The general reaction involves the condensation of an alpha-dicarbonyl compound with a 1,2-diamine. nih.gov While specific studies on this compound are not prevalent, the synthesis of quinoxaline-containing polymers often involves the condensation of a dione (B5365651) with a diamine as a crucial step. The reaction of 1,2-diamines with 1,2-diketones in protic organic solvents is a well-established method for forming aromatic compounds containing a pyrazine (B50134) ring, which is the core of the quinoxaline structure. jlu.edu.cn

Similarly, the reaction of this compound with ammonia (B1221849) or primary amines in the presence of an aldehyde can lead to the formation of substituted imidazoles. This multicomponent reaction, a variation of the Radziszewski imidazole (B134444) synthesis, capitalizes on the reactivity of both carbonyl groups.

Table 1: Examples of Expected Cyclocondensation Reactions

ReactantReagentProduct Type
This compoundo-PhenylenediamineQuinoxaline
This compoundAmmonia, FormaldehydeImidazole

Knoevenagel Condensation and Related Carbonyl Addition Reactions

The carbonyl groups of this compound can participate in Knoevenagel condensation reactions with compounds containing an active methylene (B1212753) group. purechemistry.org This base-catalyzed reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound such as malononitrile (B47326) or diethyl malonate, to one of the carbonyl carbons. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion. purechemistry.org This is followed by nucleophilic addition to the carbonyl group and subsequent elimination of a water molecule. purechemistry.org The reaction is a versatile method for creating α,β-unsaturated carbonyl compounds. purechemistry.org While the two carbonyl groups in this compound are not equivalent, the reaction is expected to occur preferentially at the less sterically hindered carbonyl group adjacent to the thiophene (B33073) ring. The choice of base and reaction conditions can influence the selectivity and yield of the product. lookchem.com

Functional Group Interconversions on the 5-Methylthiophene Moiety

The 5-methylthiophene ring in the title compound is an electron-rich aromatic system, making it susceptible to a range of functional group interconversions, primarily through electrophilic aromatic substitution and metallation reactions.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq The presence of an activating methyl group at the 5-position and a deactivating acyl group at the 2-position of the thiophene ring in this compound directs incoming electrophiles to specific positions. The methyl group is an ortho-, para-director, while the acyl group is a meta-director. In the case of 2-acetyl-5-methylthiophene, a structurally similar compound, electrophilic substitution would be directed by these groups. nih.gov

Considering the directing effects, electrophilic substitution is most likely to occur at the C4 position of the thiophene ring. The C3 position is sterically hindered by the adjacent acyl group and the methyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the dione functionality. The activating effect of a methyl group on the rate of protodetritiation of tritiated thiophenes has been studied, indicating the increased reactivity of methylated thiophenes in electrophilic substitution. rsc.org

Regioselective Lithiation and Subsequent Derivatization of the Thiophene Core

Directed ortho-metallation is a powerful tool for the functionalization of aromatic rings. In the case of 2-acyl-5-methylthiophene, the acyl group can act as a directing group for lithiation. Treatment with a strong base, such as n-butyllithium, would be expected to selectively deprotonate the C3 position of the thiophene ring. Lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective at the 5-position, demonstrating the influence of the base on regioselectivity. nih.gov

The resulting lithiated species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C3 position. Examples of such derivatizations include reaction with alkyl halides, aldehydes, ketones, and carbon dioxide to introduce alkyl, alcohol, and carboxylic acid functionalities, respectively. This regioselective functionalization provides a route to a variety of substituted thiophene derivatives that would be difficult to access through other methods.

Reduction of the Dicarbonyl Moieties to Alcohols or Alkane Derivatives

The two carbonyl groups of this compound can be reduced to either the corresponding diol or completely to the alkane, depending on the reducing agent and reaction conditions employed.

Selective reduction of one carbonyl group over the other can be challenging but may be achieved through the use of sterically hindered reducing agents or by protecting one of the carbonyl groups. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would typically reduce the dione to the corresponding diol, 1-(5-methylthiophen-2-yl)propane-1,2-diol.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also yield the diol. For the complete reduction of both carbonyl groups to the corresponding alkane, 1-(5-methylthiophen-2-yl)propane, harsher reduction conditions are required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for achieving this transformation. The choice of reduction method would depend on the compatibility of the reagents with the thiophene ring, which can be sensitive to strongly acidic or basic conditions.

Table 2: Summary of Potential Reduction Products

Reducing AgentProduct
Sodium borohydride (NaBH₄)1-(5-Methylthiophen-2-yl)propane-1,2-diol
Lithium aluminum hydride (LiAlH₄)1-(5-Methylthiophen-2-yl)propane-1,2-diol
Zinc Amalgam (Zn(Hg)), HCl (Clemmensen)1-(5-Methylthiophen-2-yl)propane
Hydrazine (H₂NNH₂), KOH (Wolff-Kishner)1-(5-Methylthiophen-2-yl)propane

Complexation and Chelation Chemistry with Transition Metal Ions (Based on general diketone properties and related thiophene complexes)nih.gov

The coordination chemistry of this compound is primarily dictated by the presence of the α-diketone (or 1,2-diketone) functional group. This moiety contains two adjacent carbonyl groups, which can act as a bidentate ligand, binding to a single metal ion through the two oxygen atoms. alfa-chemistry.com This type of binding, known as chelation, results in the formation of a stable five-membered ring structure with the metal center. Transition metals, with their available d-orbitals, are particularly well-suited to form such coordination compounds. libretexts.org

The reactivity of the two carbonyl groups in 1,2-diketones is enhanced by their proximity, making them effective sites for nucleophilic attack and complexation. thieme-connect.de While β-diketones are more extensively studied as chelating agents, α-diketones also form stable complexes with a variety of metal ions. alfa-chemistry.commdpi.com The ligand typically coordinates to the metal ion in its enolate form, which is generated in situ, particularly under basic conditions.

The 5-methylthiophene substituent attached to one of the carbonyl carbons influences the electronic properties of the ligand. The thiophene ring itself is an electron-rich aromatic system, and the methyl group further enhances this electron density. This can affect the donor properties of the coordinating oxygen atoms. Additionally, the sulfur atom of the thiophene ring presents a potential secondary coordination site. While chelation through the two carbonyl oxygens is sterically and electronically favored, the thiophenic sulfur could be involved in forming bridges between metal centers in polynuclear complexes or in cases where the primary O,O'-chelation is sterically hindered. nih.gov Studies on other thiophene-derived ligands have shown that the sulfur atom can and does participate in coordination to transition metals, often leading to complexes with interesting structural and electronic properties. nih.govrsc.org

The general reaction for the formation of a metal chelate with this compound (represented as L) can be depicted as follows, often involving the deprotonation of the ligand's enol form:

nL + Mn+ → [MLn]

Depending on the metal ion's coordination number, charge, and the reaction stoichiometry, different types of complexes can be formed. For instance, with divalent first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral or square planar complexes are common. nih.govasianpubs.org

The table below summarizes the expected types of complexes that this compound could form with various transition metal ions, based on the established coordination chemistry of similar α-diketone and thiophene-containing ligands.

Transition Metal IonTypical Stoichiometry (Ligand:Metal)Plausible Complex FormulaExpected GeometrySupporting Observations from Analogous Systems
Co(II)2:1 or 3:1[Co(L)2(H2O)2]OctahedralCo(II) commonly forms octahedral complexes with diketonate ligands. asianpubs.org
Ni(II)2:1[Ni(L)2] or [Ni(L)2(H2O)2]Square Planar or OctahedralNi(II) complexes with thiosemicarbazone-based ligands containing a thiophene β-diketone moiety have been synthesized and characterized. mdpi.com
Cu(II)2:1[Cu(L)2]Distorted Square Planar / Square PyramidalCu(II) is well-known to form square planar complexes with bidentate chelating ligands. nih.govnih.gov
Zn(II)2:1[Zn(L)2] or [Zn(L)2(H2O)2]Tetrahedral or OctahedralZn(II) complexes with thiophene-derived Schiff bases have been shown to be active antimicrobial agents. nih.gov
Pd(II)2:1[Pd(L)2]Square PlanarPalladium(II) complexes with β-diketonate ligands have been evaluated as anticancer agents. mdpi.com
Fe(II)/Fe(III)2:1 or 3:1[Fe(L)2] or [Fe(L)3]OctahedralIron complexes with β-diketonate ligands are well-documented. mdpi.comasianpubs.org

Computational and Theoretical Investigations of 1 5 Methylthiophen 2 Yl Propane 1,2 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the properties of molecules like 1-(5-Methylthiophen-2-yl)propane-1,2-dione.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule with rotatable bonds, such as the bond between the thiophene (B33073) ring and the propanedione side chain, multiple conformations may exist. A conformational analysis would be performed to identify the various energy minima on the potential energy surface. The conformer with the lowest energy is considered the ground state structure. This analysis is crucial as the molecular geometry dictates many of its chemical and physical properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, Charge Distribution)

Once the optimized geometry is obtained, its electronic properties can be investigated.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the oxygen atoms of the dione (B5365651) group would be expected to be regions of negative potential (red/yellow), while the hydrogen atoms would be regions of positive potential (blue).

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom in the molecule. This provides a quantitative measure of the charge distribution and helps in understanding the molecule's polarity and reactivity.

Below is a hypothetical data table illustrating the kind of results that would be generated from such an analysis:

PropertyCalculated Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)
Dipole Moment(Value in Debye)

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netmdpi.com These calculated shifts are then correlated with experimental NMR spectra to aid in the assignment of signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretching, C-H bending). These theoretical spectra are instrumental in interpreting experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides insights into the molecule's photophysical properties.

A hypothetical data table for predicted spectroscopic data is shown below:

Spectroscopic DataCalculated ValueExperimental Value
¹³C NMR (C=O)(ppm)(ppm)
¹H NMR (CH₃)(ppm)(ppm)
IR (C=O stretch)(cm⁻¹)(cm⁻¹)
UV-Vis (λmax)(nm)(nm)

Ab Initio and Semi-Empirical Methods for Complementary Molecular Property Calculations

While DFT is a workhorse in computational chemistry, other methods can provide complementary insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for certain properties but are more computationally expensive. Semi-empirical methods, which use parameters derived from experimental data, are much faster and can be used for very large molecules, though with lower accuracy than DFT or ab initio methods. These methods could be used to cross-validate the results obtained from DFT.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or in the solid state, would provide insights into its conformational dynamics, flexibility, and how it interacts with surrounding molecules. This is particularly useful for understanding its behavior in a biological or material science context.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

QSPR is a computational method that aims to correlate the structural or property-based descriptors of a set of molecules with a specific property of interest (e.g., boiling point, solubility, biological activity). nih.gov By developing a QSPR model for a series of related thiophene diones, it would be possible to predict the properties of this compound and other similar, yet unsynthesized, compounds. This approach is valuable for guiding the design of new molecules with desired properties.

The performed searches for "computational investigation of this compound reaction mechanism," "this compound transition state analysis computational chemistry," "theoretical study on the reaction mechanism of this compound," and broader queries related to computational studies of dione reactions on thiophene rings did not yield any relevant results for this specific compound.

Consequently, the requested section "5.5. Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches" cannot be generated with scientifically accurate and specific information as per the instructions.

Emerging Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Organic Materials Featuring Thiophene-Dione Scaffolds

The incorporation of the thiophene-dione scaffold into larger molecular systems is a promising strategy for the development of novel organic materials with tailored electronic and optical properties.

Development of Photochromic Systems and Optical Materials

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are at the forefront of research in optical data storage, molecular switches, and smart windows. Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance. rsc.orgnih.gov The core structure of many high-performance diarylethenes incorporates heterocyclic rings like thiophene (B33073). nih.gov The electronic properties of the thiophene ring influence the photochromic behavior of the molecule, and substitution on the ring can be used to fine-tune these properties.

The 1-(5-methylthiophen-2-yl)propane-1,2-dione moiety could serve as a precursor for the synthesis of novel photochromic diarylethenes. The dione (B5365651) functionality offers a reactive handle for further chemical modifications, allowing for the integration of this thiophene derivative into a larger photochromic system. The methyl group on the thiophene ring can also influence the electronic landscape of the molecule, potentially impacting the quantum yields of the photochromic reactions and the absorption maxima of the different isomeric states. nih.govmpg.de Furthermore, the inherent optical properties of thiophene derivatives, including their potential for two-photon absorption, make them attractive components for advanced optical materials. carta-evidence.orgresearchgate.net

Exploration in Conjugated Polymers and Oligomers for Organic Electronic Research

Conjugated polymers and oligomers are the cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govnih.govmdpi.comnih.gov Polythiophenes, in particular, are a well-studied class of conducting polymers due to their excellent charge transport properties and environmental stability. nih.govnih.gov

The introduction of dione units into a polythiophene backbone can significantly modify the electronic properties of the resulting polymer. The electron-withdrawing nature of the dione group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which is a crucial aspect in the design of materials for organic electronic devices. mdpi.com Donor-acceptor (D-A) copolymers, where an electron-rich unit (like thiophene) is alternated with an electron-poor unit (like a dione-containing moiety), have shown great promise in achieving high charge carrier mobilities and tunable band gaps. rsc.orgresearchgate.net

This compound could be envisioned as a monomer for the synthesis of novel conjugated polymers. Polymerization could potentially proceed through various coupling reactions, leveraging the reactivity of the thiophene ring. The resulting poly(thiophene-dione) would possess a unique combination of electronic properties, making it a candidate for investigation in various organic electronic applications. beilstein-journals.orgmdpi.com

Role as a Versatile Building Block in Multi-Component Reactions and Cascade Processes

The 1,2-dicarbonyl motif present in this compound is a highly reactive functional group that can participate in a wide range of chemical transformations, making it an ideal candidate for MCRs and cascade reactions. For instance, 1,2-diones are known to react with amines, hydrazines, and other nucleophiles to form a variety of heterocyclic structures. ekb.eg

The use of this compound in MCRs could provide rapid access to libraries of complex thiophene-containing molecules. researchgate.netnih.gov These libraries could then be screened for various applications, including medicinal chemistry and materials science. The thiophene moiety would be retained in the final products, imparting its unique electronic and structural features.

Precursor in the Synthesis of Complex Organic Architectures and Analogues (Focus on the chemical synthetic utility, not biological efficacy)

Beyond its potential use in MCRs, this compound can serve as a valuable precursor for the synthesis of a wide array of complex organic molecules and their analogues. The dual reactivity of the thiophene ring and the dione functionality allows for a multitude of synthetic manipulations.

The thiophene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. rroij.com The dione moiety, on the other hand, can be a starting point for the construction of larger ring systems through condensation and cyclization reactions. nih.gov For example, condensation with aromatic diamines could lead to the formation of quinoxaline (B1680401) derivatives fused to the thiophene ring, creating extended π-conjugated systems. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by the numerous known reactions of both thiophenes and 1,2-diones in organic synthesis. rroij.comstanford.edu

Exploration of Supramolecular Chemistry Involving Dione-Thiophene Interactions

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-organized molecular assemblies. The specific functionalities present in this compound make it an intriguing candidate for studies in this field.

The two carbonyl groups of the dione moiety are excellent hydrogen bond acceptors. mdpi.com This allows the molecule to participate in the formation of hydrogen-bonded networks with suitable donor molecules. The thiophene ring, while being a π-electron system capable of π-π stacking, can also act as a weak hydrogen bond acceptor, either through its sulfur atom or its π-system. rsc.orgnih.gov

The interplay of these different non-covalent interactions could lead to the formation of interesting supramolecular structures, such as liquid crystals or self-assembled monolayers. Understanding the nature and strength of these interactions is crucial for the rational design of new functional materials with desired self-assembly properties. researchgate.net

Development of Novel Catalytic and Ligand Systems Utilizing the this compound Framework

The field of catalysis heavily relies on the design and synthesis of new ligands that can coordinate to metal centers and modulate their reactivity. Thiophene derivatives have been explored as components of ligands for various transition metal complexes. researchgate.netrsc.org

The 1,2-dione functionality in this compound offers a bidentate coordination site for metal ions. The two oxygen atoms can chelate to a metal center, forming a stable five-membered ring. The resulting metal-dione complex could exhibit interesting catalytic properties. Furthermore, the thiophene ring could be further functionalized to introduce additional donor atoms, creating multidentate ligands with unique coordination geometries. nih.govmdpi.com

The electronic properties of the thiophene ring can influence the electron density at the metal center, thereby affecting the catalytic activity of the complex. The development of new catalytic systems based on the this compound framework could open up new avenues in homogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5-Methylthiophen-2-yl)propane-1,2-dione, and how can purity be ensured?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation of 5-methylthiophene with diketene derivatives. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison against USP-grade reference standards. Impurity profiling should follow the United States Pharmacopeia (USP) guidelines for unspecified impurities, where thresholds are set at ≤0.1% for individual impurities and ≤0.5% for total impurities .
  • Key Parameters : Reaction temperature (80–100°C), solvent choice (anhydrous dichloromethane), and catalyst loading (AlCl₃, 1.2 eq.) are critical for yield optimization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns on the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and diketone functionality (δ 2.8–3.2 ppm for methyl groups).
  • FT-IR : Detect carbonyl stretching vibrations (1650–1750 cm⁻¹) and thiophene ring modes (700–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z = 210.05 for [M+H]⁺).
    • Validation : Cross-reference data with quantum chemical computations (e.g., bond lengths and angles from DFT calculations) to resolve ambiguities .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways. Monitor for thiophene ring oxidation or diketone hydration using periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying experimental conditions?

  • Methodology :

  • Kinetic Profiling : Compare reaction rates in polar vs. nonpolar solvents (e.g., DMF vs. toluene) to identify solvent-dependent intermediates.
  • Controlled Variable Testing : Isolate variables such as temperature, catalyst type (Lewis vs. Brønsted acids), and oxygen exposure.
  • Computational Modeling : Use Gaussian or ORCA software to simulate transition states and identify competing reaction pathways .
    • Example Data Contradiction : Higher yields reported in anhydrous conditions may conflict with claims of improved selectivity under mild humidity—resolve via moisture-controlled experiments .

Q. What advanced strategies optimize the regioselectivity of this compound in multicomponent reactions?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective transformations.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the thiophene ring to redirect electrophilic attack.
  • Table of Reaction Parameters :
ParameterOptimal RangeImpact on Regioselectivity
Catalyst Loading5–10 mol%↑ enantiomeric excess (ee)
Solvent Polarityε = 15–20 (THF)↓ side-product formation
Temperature0–5°C↑ kinetic control
  • Validation : Cross-validate with X-ray crystallography to confirm stereochemical outcomes .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays.
  • In Silico Toxicity : Apply ADMET predictors (e.g., SwissADME) to prioritize low-risk candidates .

Data Contradiction Analysis Framework

Q. What systematic approaches address discrepancies in reported spectroscopic data for this compound?

  • Methodology :

Reproducibility Checks : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR, same solvent lot).

Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Journal of Fundamental and Applied Sciences) to identify outlier values .

Collaborative Validation : Share samples with independent labs for blinded analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.